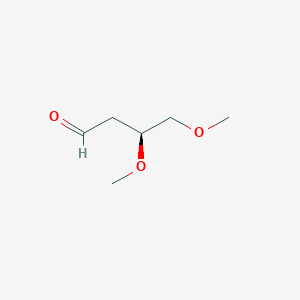
Butanal, 3,4-dimethoxy-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanal, 3,4-dimethoxy-, (S)- is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of a carbonyl group (C=O) bonded to a hydrogen atom and a 3,4-dimethoxy substituent on the butanal chain. The (S)- configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanal, 3,4-dimethoxy-, (S)- can be achieved through several methods. One common approach involves the use of Grignard reagents, where a Grignard reagent reacts with an appropriate aldehyde to form the desired product. Another method involves the reduction of a corresponding ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of Butanal, 3,4-dimethoxy-, (S)- may involve catalytic hydrogenation of a precursor compound under controlled conditions. This process ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Butanal, 3,4-dimethoxy-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the aldehyde group can yield primary alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the hydrogen atom in the aldehyde group.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Nucleophiles such as amines or thiols, in the presence of catalysts.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butanal, 3,4-dimethoxy-, (S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of Butanal, 3,4-dimethoxy-, (S)- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The 3,4-dimethoxy substituents may also influence the compound’s reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Butanal, 3,4-dimethoxy-, (S)- can be compared with other similar compounds such as:
Butanal: Lacks the 3,4-dimethoxy substituents, making it less reactive in certain chemical reactions.
3,4-Dimethoxybenzaldehyde: Contains a benzene ring, which significantly alters its chemical properties and reactivity.
Butanal, 2,3-dimethoxy-, (S)-: The position of the methoxy groups affects the compound’s stereochemistry and reactivity.
The uniqueness of Butanal, 3,4-dimethoxy-, (S)- lies in its specific substituent pattern and stereochemistry, which confer distinct chemical and biological properties.
Eigenschaften
| 82780-40-3 | |
Molekularformel |
C6H12O3 |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
(3S)-3,4-dimethoxybutanal |
InChI |
InChI=1S/C6H12O3/c1-8-5-6(9-2)3-4-7/h4,6H,3,5H2,1-2H3/t6-/m0/s1 |
InChI-Schlüssel |
QTOGOWCQVDATLL-LURJTMIESA-N |
Isomerische SMILES |
COC[C@H](CC=O)OC |
Kanonische SMILES |
COCC(CC=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-1-{4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14434475.png)
![1-[(2-Chlorophenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14434479.png)
![N-(3-Hydroxypropyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B14434523.png)
